molecular formula C10H17NO3 B178407 3,3-Diethyl-4-oxoazetidin-2-yl propionate CAS No. 142935-44-2

3,3-Diethyl-4-oxoazetidin-2-yl propionate

Cat. No. B178407
CAS RN: 142935-44-2
M. Wt: 199.25 g/mol
InChI Key: JEUBRNMPSDDATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-Diethyl-4-oxoazetidin-2-yl propionate” is a research chemical with the CAS number 142935-44-2 . It has a molecular weight of 199.25 and a molecular formula of C10H17NO3 .


Molecular Structure Analysis

The molecular structure of “3,3-Diethyl-4-oxoazetidin-2-yl propionate” is represented by the formula C10H17NO3 . The InChI representation of the molecule is InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-Diethyl-4-oxoazetidin-2-yl propionate” include its molecular weight (199.25 g/mol) and molecular formula (C10H17NO3) . Additional properties such as melting point, boiling point, and density were not found in the search results .

Safety and Hazards

The safety data sheet (SDS) for “3,3-Diethyl-4-oxoazetidin-2-yl propionate” provides information on its hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(3,3-diethyl-4-oxoazetidin-2-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUBRNMPSDDATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(C(=O)N1)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethyl-4-oxoazetidin-2-yl propionate

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